1-(piperidin-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one
Description
The compound 1-(piperidin-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one features a triazolo[4,3-b]pyridazine core substituted at position 3 with a thiophen-2-yl group and at position 6 with a sulfanyl-linked ethanone moiety bearing a piperidin-1-yl group. This structure combines a heterocyclic scaffold with sulfur-containing and nitrogen-rich substituents, which are common in bioactive molecules targeting kinases, receptors, or enzymes. The piperidine ring may enhance pharmacokinetic properties, while the thiophene and sulfanyl groups could influence electronic and steric interactions .
Properties
IUPAC Name |
1-piperidin-1-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS2/c22-15(20-8-2-1-3-9-20)11-24-14-7-6-13-17-18-16(21(13)19-14)12-5-4-10-23-12/h4-7,10H,1-3,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRQKQSTJOSAMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(piperidin-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. One common approach includes the formation of the triazolopyridazine core, followed by the introduction of the thiophene and piperidine groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
1-(piperidin-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazolopyridazine moiety can be reduced under specific conditions.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides, while nucleophilic substitution on the piperidine ring can introduce various functional groups.
Scientific Research Applications
1-(piperidin-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(piperidin-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Heterocyclic Core Variations
The triazolo[4,3-b]pyridazine core distinguishes this compound from analogs with other fused heterocycles. For example:
- Triazolo[3,2-b]thiazole derivatives (e.g., ZINC1403500 in ) replace the pyridazine ring with a thiazole, altering electronic properties and binding affinities.
- Pyrazolopyrimidinones (e.g., compound 5 in ) feature a pyrimidinone ring fused to pyrazole, offering hydrogen-bonding sites distinct from the triazolopyridazine’s nitrogen-rich framework .
Key Insight : The triazolopyridazine core’s planar structure and nitrogen arrangement may favor interactions with aromatic residues in target proteins, compared to bulkier or less polar cores.
Piperidine/Piperazine Moieties
The piperidin-1-yl group in the target compound contrasts with piperazine derivatives commonly found in analogs:
- MK22 () : Contains a 4-(4-trifluoromethylphenyl)piperazine, introducing electron-withdrawing substituents that enhance metabolic stability but may reduce solubility .
- Compound 21 () : Features a piperazine linked to a trifluoromethylphenyl group, demonstrating how aryl substitutions on nitrogen influence target selectivity .
Data Table 1: Piperidine/Piperazine Analogs
Thiophene and Sulfanyl Substituents
The thiophen-2-yl group at position 3 and the sulfanyl linker at position 6 are critical for interactions:
- MK89 () : Retains the thiophen-2-yl group but replaces the triazolopyridazine core with a butan-1-one linker, simplifying the structure but reducing rigidity .
- ZINC1403500 () : Substitutes thiophene with a trifluoromethylbenzylsulfanyl group, introducing hydrophobicity and steric bulk .
Key Insight : The sulfanyl group’s flexibility may allow adaptive binding, while thiophene’s aromaticity contributes to π-π stacking interactions.
Biological Activity
The compound 1-(piperidin-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is a novel synthetic entity that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a piperidine ring, a thiophene moiety, and a triazolopyridazine core, which are known to contribute to various biological activities.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to metabolic pathways. For instance, it targets 11β-hydroxysteroid dehydrogenase type 1 , which is implicated in metabolic syndrome and related disorders such as type 2 diabetes and obesity .
- CNS Activity : Preliminary studies suggest potential neuroprotective effects, which may have implications for treating cognitive disorders including Alzheimer's disease .
Pharmacological Effects
The biological activity of the compound has been evaluated across various models:
- Antimicrobial Activity : It has demonstrated significant antimicrobial properties against a range of pathogens. In vitro studies reported effective inhibition against bacterial strains at concentrations that suggest potential for therapeutic use in infections .
- Anticancer Properties : The compound's derivatives have shown promise in cancer research. For example, related triazole compounds have been documented to exhibit cytotoxicity against cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) with IC50 values indicating effective growth inhibition .
Case Study 1: Antimicrobial Evaluation
In a controlled study, This compound was tested against several bacterial strains. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These findings underscore the compound's potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
A series of derivatives were synthesized and tested for anticancer activity. The most potent derivative exhibited an IC50 value of 6.2 μM against HCT-116 cells and 27.3 μM against T47D cells. These results highlight the effectiveness of modifications in enhancing biological activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(piperidin-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one?
- Methodological Answer : The synthesis involves multi-step reactions, starting with chlorination using thionyl chloride followed by nucleophilic substitution with piperidine. Key steps include cyclization of triazolo-pyridazine precursors under reflux in solvents like dimethylformamide (DMF) or dioxane. Purification typically requires column chromatography to isolate the final product. Reaction optimization should focus on temperature control (80–120°C), solvent polarity, and stoichiometric ratios to improve yield and purity .
Q. How can researchers structurally characterize this compound to confirm its identity and purity?
- Methodological Answer : Use a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to verify aromatic protons and heterocyclic connectivity, Mass Spectrometry (MS) for molecular weight confirmation, and High-Performance Liquid Chromatography (HPLC) for purity assessment. X-ray crystallography may resolve ambiguities in stereochemistry or crystal packing .
Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?
- Methodological Answer : Begin with in vitro assays such as:
- Anti-inflammatory activity : COX-2 inhibition assays using human recombinant enzymes.
- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria and fungi.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Methodological Answer : Compare the compound’s core structure (piperidine, triazolo-pyridazine, thiophene) with analogs (see Table 1). Modify substituents systematically:
-
Piperidine ring : Replace with morpholine or azepane to alter lipophilicity.
-
Thiophene moiety : Introduce electron-withdrawing groups (e.g., Cl, NO₂) to enhance electrophilic interactions.
-
Triazolo-pyridazine : Explore substitutions at the 3-position to modulate binding affinity.
Table 1: Bioactive Analogs for SAR Reference
Compound Name Structural Features Biological Activity 3-Ethyl-6-methyl-triazolo[4,5-d]pyrimidine Triazole-pyrimidine core Antitumor PKI-402 Morpholine-triazole hybrid Anticancer 3-(4-Methoxyphenyl)-triazolo[4,5-d]pyrimidin Pyrazole-triazole core Antimicrobial
Q. What experimental strategies can elucidate the compound’s mechanism of action in disease models?
- Methodological Answer : Employ target identification techniques :
- Pull-down assays with biotinylated probes to capture binding proteins.
- Kinase profiling panels to screen for enzyme inhibition.
- Transcriptomic analysis (RNA-seq) on treated cell lines to identify dysregulated pathways. For neuroinflammatory models, use microglial cells (BV-2) and measure TNF-α/IL-6 secretion via ELISA .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies :
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours, monitor degradation via HPLC.
- Thermal stability : Heat samples to 40–60°C and assess decomposition kinetics.
- Oxidative stability : Expose to H₂O₂ (3%) and track sulfoxide/sulfone formation using LC-MS .
Q. What strategies are effective for synthesizing derivatives to improve solubility or target specificity?
- Methodological Answer :
- Solubility enhancement : Introduce polar groups (e.g., -OH, -NH₂) via reductive amination or ester hydrolysis.
- Targeted delivery : Conjugate with PEG linkers or folate moieties for tumor-selective uptake.
- Heterocycle variation : Replace thiophene with furan or pyridine to modulate electronic properties. Use TBTU/HOBt coupling for amide bond formation in derivative synthesis .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Methodological Answer :
- Pharmacokinetic profiling : Measure bioavailability, half-life, and metabolite formation in rodent models.
- Dose-response validation : Repeat in vitro assays at concentrations reflecting in vivo plasma levels.
- Tissue distribution studies : Use radiolabeled compound (e.g., ¹⁴C) to track accumulation in target organs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
